molecular formula C16H13BO4 B15155402 (4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid

(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid

Cat. No.: B15155402
M. Wt: 280.1 g/mol
InChI Key: FFNTXLKMHFNEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid is an organic compound with the molecular formula C16H13BO4. It is a boronic acid derivative that features a phenyl ring substituted with a methoxycarbonyl group and an ethynyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of high-efficiency catalysts and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The ethynyl group can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid is unique due to the presence of both the methoxycarbonyl and ethynyl groups, which confer distinct reactivity and binding properties. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other boronic acid derivatives .

Properties

Molecular Formula

C16H13BO4

Molecular Weight

280.1 g/mol

IUPAC Name

[4-[2-(4-methoxycarbonylphenyl)ethynyl]phenyl]boronic acid

InChI

InChI=1S/C16H13BO4/c1-21-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(11-7-13)17(19)20/h4-11,19-20H,1H3

InChI Key

FFNTXLKMHFNEGA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.